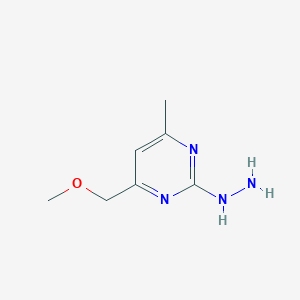

2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine” is likely a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and have diverse roles in biochemistry, including serving as components of DNA and RNA .

Molecular Structure Analysis

The molecular structure of a compound like “2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine” would likely involve a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The exact structure would depend on the positions of the hydrazinyl, methoxymethyl, and methyl groups on the ring .Chemical Reactions Analysis

Pyrimidine derivatives can participate in a variety of chemical reactions, but the specific reactions would depend on the functional groups present in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine” would depend on its molecular structure. These could include its molecular weight, boiling point, melting point, solubility in various solvents, and stability under different conditions .Scientific Research Applications

Synthesis and Structural Analysis

One primary application of "2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine" is in the synthesis of complex pyrimidine derivatives. For example, it has been utilized in the synthesis of pyridine derivatives, revealing structural differences compared to similar compounds and providing insights into intermolecular interactions through X-ray diffraction, spectroscopy, and solvatochromic studies. These analyses are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains (Tranfić et al., 2011).

Chemical Transformations and Derivative Synthesis

Research has shown that "2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine" can undergo various chemical transformations to yield new pyrimidine derivatives and fused azolopyrimidines. Such transformations are essential for developing new materials and pharmaceuticals with improved properties and efficacy. The creation of azolopyrimidines, for example, demonstrates the compound's role in generating bioactive molecules that could be explored for therapeutic applications (Cocco et al., 2000).

Mechanism of Action

Target of Action

The primary target of 2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine is a fungal enzyme, as suggested by its promising inhibitory activity against the pathogenic Candida albicans strain . This suggests that the compound may have potential as an antifungal agent .

Mode of Action

The compound’s mode of action seems to involve its interaction with the target fungal enzyme. The presence of the hydrazone bridge and the additional aromatic phenyl in the 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives improved their affinity for the target fungal enzyme .

Biochemical Pathways

Given its antifungal activity, it is likely that it interferes with pathways essential for fungal growth and survival .

Pharmacokinetics

The slightly reduced oral bioavailability of the 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives may be explained by their higher polarity and increased molecular flexibility, owing to the superior number of rotatable bonds .

Result of Action

The molecular and cellular effects of 2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine’s action are likely related to its inhibitory activity against the pathogenic Candida albicans strain . The compound’s interaction with the target fungal enzyme could lead to the disruption of essential biochemical pathways, thereby inhibiting fungal growth .

Safety and Hazards

properties

IUPAC Name |

[4-(methoxymethyl)-6-methylpyrimidin-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-5-3-6(4-12-2)10-7(9-5)11-8/h3H,4,8H2,1-2H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQGXEFCILUQOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NN)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2764140.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2764144.png)

![4-[Benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol](/img/structure/B2764146.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2764148.png)

![2-Chloro-4-cyclopentyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B2764155.png)

![5-Methyl-4-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2764156.png)

![6-Phenyl-2-[1-(2-phenylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2764159.png)

![N-[4-(methylsulfanyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2764161.png)